

# Comprehensive Safety & Handling Guide: Ethyl 2-(4-bromophenyl)propanoate

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## Compound of Interest

Compound Name: Ethyl 2-(4-bromophenyl)propanoate

CAS No.: 111914-79-5

Cat. No.: B3018470

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## Executive Summary & Technical Context

**Ethyl 2-(4-bromophenyl)propanoate** (CAS: 111914-79-5) is a critical aryl halide intermediate used primarily in the pharmaceutical synthesis of Flurbiprofen and other 2-arylpropionic acid derivatives (NSAIDs).[1][2] Its structural core features an aryl bromide moiety susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and an ethyl ester group prone to hydrolysis.[1][2]

While classified as an irritant and harmful if swallowed, the primary safety risks for researchers lie in its reactivity profile during scale-up.[2] Specifically, Suzuki couplings involving this matrix can exhibit significant exotherms, potentially leading to thermal runaways if not managed with precise engineering controls.[2] This guide synthesizes standard safety protocols with specific operational nuances for drug development workflows.

## Physicochemical & Hazard Profile

The following data consolidates current GHS classifications and physicochemical properties. Researchers must treat this compound as a functionalized aryl halide requiring strict containment.[2]

## Table 1: Chemical Identity & Properties

Property	Specification
CAS Number	111914-79-5
IUPAC Name	Ethyl 2-(4-bromophenyl)propanoate
Molecular Formula	C <sub>11</sub> H <sub>13</sub> BrO <sub>2</sub>
Molecular Weight	257.12 g/mol
Physical State	Pale yellow liquid or low-melting solid (Ambient)
Boiling Point	~140–150 °C at reduced pressure (est.[1][2][3] [4] based on analogs)
Solubility	Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water
Reactivity Class	Aryl Halide / Ester (Electrophilic)

## Table 2: GHS Hazard Classification (Signal Word: **WARNING**)

Hazard Category	H-Code	Hazard Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.[1][2]
Skin Corrosion/Irritation	H315	Causes skin irritation.[2][5][6]
Serious Eye Damage	H319	Causes serious eye irritation. [2][5][6][7]
STOT - Single Exposure	H335	May cause respiratory irritation.[1][2][5][6]

## Operational Safety & Engineering Controls

### Ventilation & Containment[2][6]

- Primary Barrier: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

- Inert Atmosphere: Due to the sensitivity of downstream catalytic cycles (Pd(0)/Pd(II)), store and handle under Nitrogen (N<sub>2</sub>) or Argon (Ar) to prevent oxidative degradation and moisture intrusion, which can hydrolyze the ester.

## Personal Protective Equipment (PPE) Matrix

Selection of PPE is based on the permeation resistance against halogenated esters and common reaction solvents (e.g., DMSO, Toluene).

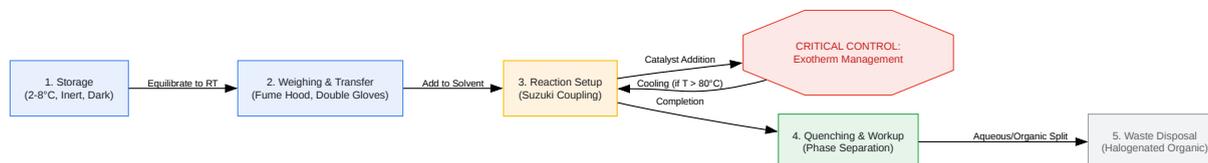
PPE Type	Standard	Recommendation & Rationale
Hand Protection	EN 374 / ASTM F739	Double Gloving: Inner Nitrile (0.11 mm) + Outer Nitrile or Viton (0.3 mm).[1][2] Rationale: Aromatic esters can permeate thin latex rapidly.[2]
Eye Protection	ANSI Z87.1+	Chemical Goggles. Safety glasses are insufficient due to the risk of splash during liquid transfer.[2]
Body Protection	NFPA 2112	Flame-Resistant Lab Coat. Essential when working with flammable organic solvents in coupling reactions.[1][2]
Respiratory	NIOSH N95/P100	Half-mask with OV/AG cartridges required only if working outside a fume hood (not recommended).[1][2]

## Critical Handling Protocol: Suzuki Coupling Context

The most common application of this compound is in Suzuki-Miyaura cross-coupling to form the biaryl core of Flurbiprofen.[2] This reaction poses a thermal runaway risk if the exotherm is not managed.[2][8][9]

## Workflow Visualization

The following diagram outlines the safe operational flow, emphasizing the critical control points (CCPs) for preventing exposure and thermal events.



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Figure 1: Operational workflow for **Ethyl 2-(4-bromophenyl)propanoate**, highlighting the exotherm control point during catalyst addition.

## Step-by-Step Protocol

### A. Storage & Stability[2][7]

- Temperature: Store at 2–8°C. Low temperature minimizes ester hydrolysis and transesterification.[2]
- Environment: Keep under an inert atmosphere (Ar/N<sub>2</sub>). Moisture will degrade the ester to the corresponding acid (2-(4-bromophenyl)propanoic acid), altering stoichiometry.[1]

### B. Reaction Setup (Exotherm Control)

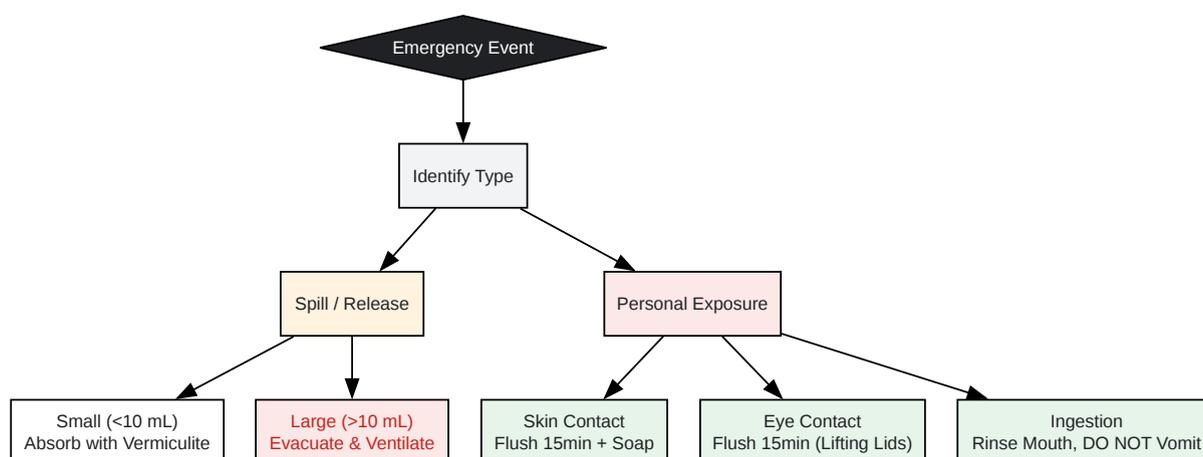
- Context: When coupling **Ethyl 2-(4-bromophenyl)propanoate** with phenylboronic acid using Pd catalysts (e.g., Pd(dppf)Cl<sub>2</sub>).[1]
- Risk: The oxidative addition of the aryl bromide to Pd(0) and subsequent transmetallation can be exothermic.[9] In aqueous/organic mixtures (e.g., DMSO/Water), the Maximum Temperature of Synthesis Reaction (MTSR) can exceed the solvent boiling point.[9][10]

- Procedure:
  - Dissolve the ethyl ester and boronic acid in the solvent before adding the base or catalyst. [2]
  - Controlled Addition: Add the catalyst (Pd) as a slurry or in small portions at a temperature below 60°C.[2]
  - Active Monitoring: Use an internal temperature probe. If the temperature rises >10°C/min, apply active cooling (ice bath) immediately. Do not rely on reflux to control heat.[2]

## Emergency Response Procedures

In the event of exposure or release, immediate action is required to mitigate H315/H319/H335 effects.[6][11]

### Emergency Logic Tree



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Figure 2: Decision logic for emergency response.[1][2][6] Immediate dilution is key for skin/eye contact.[2][11]

## Specific Response Actions

- Eye Contact (H319): Immediately flush with tepid water for 15 minutes.[2] The ester is lipophilic; water alone may not remove it efficiently, so follow up with an isotonic saline wash if available.[2] Seek medical attention.
- Skin Contact (H315): Remove contaminated clothing.[2][6] Wash skin with soap and water (solubility in water is low, soap is necessary to emulsify the ester).
- Spill Cleanup:
  - Do not use combustible materials (sawdust) if mixed with oxidizers.[2]
  - Use vermiculite or sand to absorb.[2]
  - Collect in a sealed container labeled "Halogenated Organic Waste." [2]

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